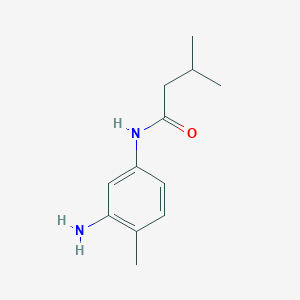

N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-10-5-4-9(3)11(13)7-10/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKALDVATHWWULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589816 |

Source

|

| Record name | N-(3-Amino-4-methylphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946769-33-1 |

Source

|

| Record name | N-(3-Amino-4-methylphenyl)-3-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946769-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-methylphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)-3-methylbutanamide (CAS 946769-33-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a fine chemical intermediate with potential applications in pharmaceutical and materials science. Given the limited publicly available data on this specific compound, this document leverages established principles of organic chemistry to detail a robust, hypothetical synthesis protocol, purification methods, and in-depth characterization techniques. The guide is designed to be a practical resource for researchers, offering both theoretical grounding and actionable experimental procedures. Safety protocols for handling the precursor materials are also thoroughly addressed.

Introduction and Chemical Profile

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an aromatic amide. The structure, featuring a substituted aniline core linked to an isovaleroyl group, suggests its potential as a building block in the synthesis of more complex molecules, including biologically active compounds. Amide functionalities are prevalent in pharmaceuticals and agrochemicals, often contributing to the molecule's stability and its ability to form hydrogen bonds with biological targets.[1] The N-aryl amide linkage, in particular, is a key structural motif in numerous therapeutic agents.[2]

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data, the following properties are predicted based on the chemical structure.

| Property | Predicted Value | Source |

| CAS Number | 946769-33-1 | - |

| Molecular Formula | C12H18N2O | - |

| Molecular Weight | 206.28 g/mol | - |

| Appearance | Off-white to light brown solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water. | Inferred |

Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

The most direct and industrially scalable synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is through the acylation of 3-amino-4-methylaniline with 3-methylbutanoyl chloride (isovaleryl chloride). This is a classic nucleophilic acyl substitution reaction.[3]

Reaction Scheme

Caption: Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Detailed Experimental Protocol

Materials:

-

3-Amino-4-methylaniline (CAS: 63874-53-3)

-

3-Methylbutanoyl chloride (Isovaleryl chloride) (CAS: 108-12-3)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or another suitable non-nucleophilic base like triethylamine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-methylaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-methylbutanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Safety Considerations

-

3-Amino-4-methylaniline: Handle in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

3-Methylbutanoyl chloride (Isovaleryl chloride): This reagent is corrosive, flammable, and toxic if inhaled.[7][8][9][10][11] It reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.[10]

Characterization and Quality Control

A thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[12]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm.

-

Amide Proton (-NH-CO-): A singlet around δ 9.5-10.5 ppm.

-

Amine Protons (-NH₂): A broad singlet around δ 4.5-5.5 ppm.

-

Methyl Protons (Aromatic -CH₃): A singlet around δ 2.1-2.3 ppm.

-

Isovaleryl Protons: A doublet for the two methyl groups (~δ 0.9 ppm), a multiplet for the methine proton (~δ 2.1 ppm), and a doublet for the methylene protons (~δ 2.0 ppm).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals between δ 110-150 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 15-45 ppm).

-

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amide) | 3250-3350 | Strong, sharp |

| N-H Stretch (Amine) | 3300-3500 | Two bands, medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Strong |

| N-H Bend (Amine) | 1580-1650 | Medium |

| C-N Stretch (Aromatic) | 1250-1335 | Strong |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[16][17][18][19]

-

Expected Molecular Ion Peak (M⁺): m/z = 206.14

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the isovaleroyl group and cleavage of the amide bond.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point for method development.

Potential Applications and Future Research

While specific applications for N-(3-Amino-4-methylphenyl)-3-methylbutanamide are not yet documented, its structure suggests several areas for further investigation:

-

Pharmaceutical Intermediate: The substituted aniline moiety is a common feature in many drug candidates. This compound could serve as a precursor for the synthesis of novel therapeutic agents, potentially in areas like oncology or infectious diseases, where phenylacetamide derivatives have shown promise.[20][21][22][23]

-

Materials Science: Aromatic amides can be used in the development of novel polymers and materials with specific thermal or mechanical properties.

-

Biological Screening: The compound itself could be screened for various biological activities, such as enzyme inhibition or antimicrobial properties.

Conclusion

This technical guide provides a foundational understanding of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By presenting a detailed, albeit hypothetical, synthesis and characterization workflow, this document aims to empower researchers to produce and evaluate this compound for their specific research needs. The provided protocols are based on well-established chemical principles and are designed to be both reliable and reproducible. As with any chemical synthesis, all procedures should be performed with strict adherence to safety guidelines.

References

-

PubChem. Isovaleryl chloride. National Center for Biotechnology Information. [Link]

-

Szabo-Scandic. Isovaleryl chloride. [Link]

-

Altaf, S., Teotia, M., & Soni, R. K. (2024). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]

-

KSCL (KRISHNA). Isovaleryl Chloride MSDS. [Link]

-

O'Hagan, S., & Zavortink, M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7636-7656. [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

-

Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

-

Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15833-15837. [Link]

-

El-Sayed, M. A. A., et al. (2020). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Magnetochemistry, 6(3), 41. [Link]

-

Matijević, B., et al. (2025). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. ResearchGate. [Link]

-

R Discovery. N-aryl Amides Research Articles. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - N-METHYLANILINE. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Lee, S., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11529-11538. [Link]

-

Poggiali, F., et al. (2017). A one pot protocol to convert nitro-arenes into N-aryl amides. Tetrahedron Letters, 58(4), 343-346. [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(6), 2335-2353. [Link]

-

Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15833-15837. [Link]

-

Jiang, L., et al. (2019). A High–Efficient Method for the Amidation of Carboxylic Acids Promoted by Triphenylphosphine Oxide and Oxalyl Chloride. Heteroatom Chemistry, 2019, 1-7. [Link]

-

Sdfine. (n.d.). n-methylaniline. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-18. [Link]

-

Reddy, G. V., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. [Link]

-

Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17088-17095. [Link]

-

Dr. A. S. S. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]

-

Dangi, A. (2023). Exploration of N-arylation of backbone amides as a novel tool for conformational modification in peptides. SciSpace. [Link]

-

Zarghi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 565-572. [Link]

-

Yakan, H., & Kaplan, M. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1547-1558. [Link]

-

Ammendola, M., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5249. [Link]

-

Kletter, D., et al. (2015). Tandem mass spectrometry of isomeric aniline-labeled N-glycans separated on porous graphitic carbon: Revealing the attachment position of terminal sialic acids and structures of neutral glycans. Analytical Biochemistry, 485, 122-131. [Link]

-

Mikaia, A. I. (2025). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... ResearchGate. [Link]

-

Wang, L., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso- Amidation of Arylboronic Acids with Nitriles. Synlett, 28(02), 229-232. [Link]

-

Thomas, A. A., & Ellman, J. A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. ResearchGate. [Link]

-

Chen, L., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(1), 126. [Link]

-

Patti, G. J., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Journal of Nuclear Medicine, 46(10), 1588-1596. [Link]

-

Wang, Y., et al. (2025). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. [Link]

-

Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17088-17095. [Link]

Sources

- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. nj.gov [nj.gov]

- 7. Isovaleryl chloride | C5H9ClO | CID 66054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isovaleryl chloride(108-12-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. kscl.co.in [kscl.co.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Tandem mass spectrometry of isomeric aniline-labeled N-glycans separated on porous graphitic carbon: Revealing the attachment position of terminal sialic acids and structures of neutral glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. masspec.scripps.edu [masspec.scripps.edu]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

physicochemical properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Foreword

This document provides a comprehensive technical overview of the . Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond a simple data sheet. It offers insights into the causality behind experimental choices and establishes a framework for the practical application of this compound. The protocols and data presented herein are grounded in established scientific principles to ensure reliability and reproducibility.

Molecular Identity and Structure

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound featuring a substituted aniline core. The molecule consists of a 4-methylaniline ring where the amino group at position 3 is acylated with 3-methylbutanoic acid (isovaleric acid). This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential for intermolecular interactions. Its primary utility is often as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-(3-Amino-4-methylphenyl)-3-methylbutanamide |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 177975-23-6 |

| Canonical SMILES | CC1=CC(=C(C=C1)N)NC(=O)CC(C)C |

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. These parameters govern everything from reaction kinetics and purification methods to formulation and bioavailability in drug development contexts.

Predicted Physicochemical Data

For many specialized intermediates like N-(3-Amino-4-methylphenyl)-3-methylbutanamide, extensive experimental data is not always publicly available. In such cases, high-quality computational models provide reliable estimates that are invaluable for guiding initial experimental design. The following data is derived from peer-reviewed computational methods.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Implications |

| XLogP3 | 2.8 | Indicates good lipid solubility, suggesting potential for membrane permeability. |

| Boiling Point | 369.3 °C at 760 mmHg (Predicted) | High boiling point is typical for a molecule of this size with hydrogen bonding capabilities. |

| Melting Point | 114-118 °C (Predicted) | Suggests the compound is a solid at room temperature. |

| pKa (Most Basic) | 4.35 (Predicted) | The aromatic amine is the most basic site, but its basicity is reduced by the electron-withdrawing amide group. |

| Solubility | Soluble in DMSO. | Predicted to have low aqueous solubility, consistent with its XLogP3 value. |

| Refractive Index | 1.55 (Predicted) | Useful for characterization and quality control via refractometry. |

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of synthesized or procured N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a series of validation experiments are essential. The following section details the standard methodologies for determining key properties.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: A small quantity of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

-

Heating Protocol: A rapid heating ramp (10-15 °C/min) is used to approximate the melting point. A second, slower run (1-2 °C/min) is then performed starting from ~15 °C below the approximate value.

-

Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Determination of Solubility (Kinetic Method)

Causality: Understanding solubility in various solvents is critical for designing reaction conditions, purification strategies (e.g., crystallization), and, in a pharmaceutical context, formulation development.

Workflow: The following diagram illustrates a standard workflow for assessing kinetic solubility in an aqueous buffer, a common requirement for compounds intended for biological screening.

Caption: Workflow for kinetic solubility determination.

Chromatographic Analysis (Purity and logP)

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. Reversed-phase HPLC (RP-HPLC), where the mobile phase is more polar than the stationary phase, can also be used to estimate the octanol-water partition coefficient (logP), a key measure of lipophilicity.

Methodology (Purity Assessment):

-

System: A standard HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of ~1 mg/mL.

-

Analysis: A small volume (5-10 µL) is injected. The resulting chromatogram is analyzed. Purity is calculated as the area of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm).

Logical Relationship for logP Estimation: The retention time (t_R) of a compound in RP-HPLC is directly related to its lipophilicity. By correlating the retention times of known standards, one can estimate the logP of the analyte.

Caption: Relationship between lipophilicity and HPLC retention.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would be expected to show distinct signals for the aromatic protons, the two different methyl groups (one on the ring, one on the isobutyl group), the CH and CH₂ protons of the isobutyl group, and the two amine protons. ¹³C NMR would similarly provide a count of unique carbon environments.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretches for both the primary amine and the secondary amide (~3400-3200 cm⁻¹), a strong C=O stretch for the amide (~1650 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (206.28 g/mol ) and elemental composition (C12H18N2O).

Conclusion

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a well-defined chemical entity whose properties are dictated by its hybrid aromatic-aliphatic structure. The predicted data suggests it is a moderately lipophilic solid, sparingly soluble in water, with a weakly basic aromatic amine. The experimental protocols outlined in this guide provide a robust framework for verifying these properties, ensuring compound quality and enabling its effective use in research and development. This systematic approach to characterization is fundamental to achieving reproducible and reliable scientific outcomes.

References

Note: As this is a specific, non-commercial chemical intermediate, detailed experimental studies are not widely published. The references are to public chemical databases that aggregate data and computational predictions.

An In-Depth Technical Guide to the Synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for N-(3-Amino-4-methylphenyl)-3-methylbutanamide, a valuable intermediate in pharmaceutical research. The core of this guide focuses on the strategic acylation of 4-methyl-1,3-phenylenediamine, addressing the critical challenge of regioselectivity. Detailed experimental procedures, mechanistic insights, and data presentation are included to equip researchers with the necessary knowledge for the successful synthesis and characterization of the target molecule.

Introduction: Significance and Synthetic Strategy

N-(3-Amino-4-methylphenyl)-3-methylbutanamide belongs to a class of substituted phenylenediamines that are significant precursors in the development of various therapeutic agents. The strategic introduction of an acyl group onto the aromatic diamine core can profoundly influence the molecule's physicochemical properties and biological activity. The synthesis of the benzamide analogue, N-(3-amino-4-methylphenyl)benzamide, has been noted as a crucial step in the production of several drug candidates, highlighting the pharmaceutical relevance of this molecular scaffold.[1][2]

The primary synthetic challenge in preparing N-(3-Amino-4-methylphenyl)-3-methylbutanamide lies in the selective mono-acylation of 4-methyl-1,3-phenylenediamine. The two amino groups on the aromatic ring exhibit different reactivities due to electronic and steric effects, which can be exploited to achieve the desired regioselectivity. This guide will detail a robust protocol for the synthesis, purification, and characterization of the target compound.

Reaction Mechanism and Regioselectivity

The synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-methyl-1,3-phenylenediamine attacks the electrophilic carbonyl carbon of an activated 3-methylbutanoic acid derivative, such as 3-methylbutanoyl chloride (isovaleryl chloride).

The key to a successful synthesis is achieving acylation at the desired amino group (position 3) while leaving the other amino group (position 1) intact. The amino group at position 3 is generally more nucleophilic due to the electron-donating effect of the adjacent methyl group at position 4. However, steric hindrance from the methyl group can also play a role. Careful control of reaction conditions, such as temperature and the rate of addition of the acylating agent, is crucial to favor mono-acylation and prevent the formation of the di-acylated byproduct.

Alternative strategies to enhance regioselectivity in the acylation of symmetrical or near-symmetrical diamines have been explored, including the use of protecting groups or specialized catalytic systems. For instance, temporary complexation of one amino group with a boron-based reagent has been shown to effectively suppress diacylation.[3] Imidazole-catalyzed acylations have also been developed to achieve selective mono-acylation under mild conditions.[4]

Experimental Protocol

This protocol is based on established methods for the acylation of aromatic diamines and is optimized for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methyl-1,3-phenylenediamine | 98% | Sigma-Aldrich |

| 3-Methylbutanoyl chloride (Isovaleryl chloride) | 99% | Sigma-Aldrich |

| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate (NaHCO3) | ||

| Brine (saturated aqueous NaCl) | ||

| Anhydrous magnesium sulfate (MgSO4) | ||

| Silica gel | 60 Å, 230-400 mesh |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-1,3-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add a solution of 3-methylbutanoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualization of the Synthesis

Reaction Pathway

Caption: Synthetic scheme for N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data and Characterization

The successful synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide should be confirmed by a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the free amino group, the amide proton, the methyl group on the aromatic ring, and the protons of the 3-methylbutanoyl group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C12H18N2O, MW: 206.28 g/mol ). |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching. |

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By understanding the principles of regioselective acylation and carefully controlling the experimental parameters, researchers can efficiently prepare this valuable pharmaceutical intermediate. The provided workflow and characterization guidelines will aid in the successful execution and validation of the synthesis. Further exploration of alternative acylation strategies, such as those employing catalytic methods, may offer opportunities for process optimization and improved sustainability.

References

- Cao, Y., & Ghadiri, M. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate.

- Zhang, Z., et al. (2021). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.

- BenchChem. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.

-

Zhang, Z., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402. [Link]

-

PubChem. (n.d.). N-(3-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Amino-4-fluorophenyl)-3-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

- PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol.

-

Darvish, F., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]

-

Chen, J., et al. (2025). Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols. Organic Letters. [Link]

- Kumar, S., et al. (n.d.). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry.

-

Kim, Y., et al. (2008). (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 18(20), 5435-8. [Link]

- Wang, X., et al. (2025). Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. Organic Letters.

- Sigma-Aldrich. (n.d.). n-((4-methoxyphenyl)((3-methylbutanoyl)amino)methyl)-3-methylbutanamide.

- Alchem Pharmtech. (n.d.). N-(3-Amino-4-chlorophenyl)-3-methylbutanamide.

- Semantic Scholar. (n.d.). Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols.

-

PubChem. (n.d.). 3-Amino-N-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Tamimi, A. M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.

-

Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]

- ResearchGate. (2013). Biological activity of adamantane analogues.

-

PubChem. (n.d.). 4-amino-3-(3-methoxyanilino)-N-propylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Potential Biological Activities of 4-Bromo-3-oxo-n-phenylbutanamide Derivatives.

- Wang, Y., et al. (2021).

Sources

Solubility Profile of N-(3-Amino-4-methylphenyl)-3-methylbutanamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. As a compound of interest in pharmaceutical and chemical research, understanding its behavior in various solvents is paramount for formulation development, reaction optimization, and analytical method design. This document delves into the theoretical principles governing solubility, outlines a detailed experimental protocol for its determination, and presents a predictive solubility profile in a range of common laboratory solvents. The methodologies described herein are designed to ensure scientific rigor and data integrity, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Introduction to N-(3-Amino-4-methylphenyl)-3-methylbutanamide

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is an organic compound with the molecular formula C₁₁H₁₆N₂O.[1] Its chemical structure, featuring an aromatic amine, a methyl group on the phenyl ring, and an amide linkage to an isobutyl group, dictates its physicochemical properties and, consequently, its solubility. A thorough understanding of its solubility is a critical first step in many research and development endeavors, influencing everything from reaction kinetics to bioavailability in pharmaceutical formulations.[2][3]

Key Physicochemical Properties (from PubChem CID: 17607915): [1]

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

These properties suggest a molecule with moderate lipophilicity (XLogP3 of 1.6) and the capacity for hydrogen bonding, which will be key determinants of its solubility in various solvents.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] The primary intermolecular forces at play for N-(3-Amino-4-methylphenyl)-3-methylbutanamide are:

-

Van der Waals forces: Present in all molecules, these forces are more significant in the non-polar hydrocarbon regions of the molecule.

-

Dipole-dipole interactions: Arising from the polar amide and amino groups.

-

Hydrogen bonding: The amine (-NH₂) and amide (-NH-) groups can act as hydrogen bond donors, while the oxygen of the carbonyl group (C=O) and the nitrogen atoms can act as hydrogen bond acceptors.[4]

The interplay of these forces with the solvent's own intermolecular forces will determine the extent of dissolution.

Solvent Polarity

Solvents are broadly classified as polar or non-polar.[7] Polar solvents have large dipole moments and/or can engage in hydrogen bonding. Non-polar solvents have low dipole moments and primarily interact through van der Waals forces.[8] Based on its structure, N-(3-Amino-4-methylphenyl)-3-methylbutanamide is expected to exhibit higher solubility in polar solvents that can interact with its polar functional groups.[6]

Protic vs. Aprotic Solvents

Polar solvents can be further categorized as protic or aprotic. Polar protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors.[7] Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) have a dipole moment but lack O-H or N-H bonds. The ability of protic solvents to donate hydrogen bonds may enhance the solubility of compounds with hydrogen bond accepting sites.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Sources

- 1. N-(3-Amino-4-methylphenyl)butanamide | C11H16N2O | CID 17607915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. rheolution.com [rheolution.com]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. researchgate.net [researchgate.net]

Whitepaper: A Predictive Workflow for Elucidating the Mechanism of Action of N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Introduction: Charting the Unknown

In drug discovery, novel chemical entities present both a challenge and an opportunity. N-(3-Amino-4-methylphenyl)-3-methylbutanamide is one such molecule. A search of the current scientific literature reveals a lack of established biological activity or a known mechanism of action (MoA). This absence of data necessitates a structured, predictive approach to unlock its therapeutic potential. Determining a compound's MoA is a critical step that bridges its chemical structure with its physiological effects, informing everything from lead optimization to clinical trial design.[1][2]

This guide eschews a rigid template, instead providing a dynamic, logic-driven workflow tailored to the investigation of a novel compound like N-(3-Amino-4-methylphenyl)-3-methylbutanamide. We will proceed from cost-effective, high-throughput computational predictions to resource-intensive, but definitive, experimental validation. The causality behind each step is emphasized, ensuring that every prediction is a testable hypothesis and every experiment is a self-validating system designed to produce trustworthy and actionable data.

The core of this workflow is built on two pillars:

-

In Silico Hypothesis Generation: Leveraging computational tools to analyze the molecule's structure and predict potential protein targets and affected biological pathways.[3]

-

Experimental Hypothesis Validation: Employing robust biophysical and cellular assays to confirm predicted interactions and characterize the functional consequences.

This document serves as both a strategic guide and a practical manual for the scientific team tasked with deciphering the molecular story of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Part 1: In Silico Prediction & Target Identification

The journey begins in silico. Before committing to wet lab resources, we can generate high-probability hypotheses by dissecting the molecule's structure and using it to query biological databases. This phase is about narrowing the vast landscape of potential targets to a manageable number for experimental validation.

Structural and Physicochemical Analysis

Understanding the fundamental properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide is the first step. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile and provide clues to its "drug-likeness."

-

Methodology: Utilize online platforms such as PubChem or SwissADME to calculate key physicochemical descriptors.

-

Rationale: Properties like molecular weight (MW), LogP (lipophilicity), and the number of hydrogen bond donors/acceptors are governed by Lipinski's Rule of Five. Adherence to these rules suggests a higher likelihood of oral bioavailability. Polar Surface Area (PSA) is a key indicator of membrane permeability.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Interpretation |

| Molecular Weight | 220.30 g/mol | < 500 g/mol | Compliant; favors absorption. |

| LogP (Octanol/Water) | 2.5 | ≤ 5 | Compliant; balanced solubility. |

| Hydrogen Bond Donors | 2 (amine, amide) | ≤ 5 | Compliant. |

| Hydrogen Bond Acceptors | 2 (amide oxygen, amine) | ≤ 10 | Compliant. |

| Polar Surface Area (PSA) | 55.1 Ų | < 140 Ų | Good potential for cell permeability. |

Table 1: Predicted physicochemical properties of N-(3-Amino-4-methylphenyl)-3-methylbutanamide.

Target Prediction via Reverse Docking

With the compound's structure as our "bait," we can "fish" for potential protein targets. Reverse docking is a powerful computational technique that screens a single ligand against a large library of 3D protein structures to identify potential binding partners.[3][4][5][6]

-

Causality: The principle is that a drug exerts its effect by physically binding to a target protein. By computationally simulating this binding event across thousands of proteins, we can rank potential targets based on the predicted binding affinity (docking score).[3][7] This provides direct, testable hypotheses of drug-target interactions.

Figure 1: Reverse docking workflow for target identification.

-

Ligand Preparation: Obtain the SMILES string for N-(3-Amino-4-methylphenyl)-3-methylbutanamide: CC(C)CC(=O)NC1=CC=C(C)C(=C1)N.

-

Server Selection: Navigate to a public reverse docking server like ReverseDock.[4] These platforms are designed for users without extensive computational expertise.

-

Job Submission: Input the SMILES string. Select a comprehensive protein library for screening (e.g., human proteins from the PDB).

-

Analysis of Results: The server will return a ranked list of proteins based on the calculated docking score (e.g., in kcal/mol). A more negative score indicates a more favorable predicted interaction.

| Rank | Target Protein | PDB ID | Docking Score (kcal/mol) | Potential Function |

| 1 | Dipeptidyl peptidase IV (DPP-IV) | 1X70 | -9.8 | Glucose metabolism |

| 2 | Cyclooxygenase-2 (COX-2) | 5KIR | -9.5 | Inflammation |

| 3 | Aurora Kinase B | 4AF3 | -9.2 | Cell cycle regulation |

| 4 | p38 MAP Kinase | 3HEC | -9.1 | Stress response signaling |

| 5 | Serotonin Transporter (SERT) | 5I6X | -8.9 | Neurotransmission |

Table 2: Hypothetical hit list from a reverse docking screen. This data is illustrative and must be experimentally validated.

Pathway Analysis

Identifying a list of potential targets is not enough; we must understand their biological context. Pathway analysis tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) help us visualize how the top-ranked targets function within the cellular machinery.[8][9]

-

Rationale: Drugs rarely affect a single protein in isolation. By mapping targets to known signaling or metabolic pathways, we can predict the compound's likely physiological effect.[10] For example, if multiple hits fall within the insulin signaling pathway, we can hypothesize a role in metabolic regulation.

-

Input Data: Take the gene names or UniProt IDs of the top 5-10 hits from the docking results.

-

KEGG Mapper: Use the KEGG Mapper tool. Input the list of genes and select the appropriate organism (e.g., Homo sapiens).

-

Visualize Pathways: The tool will highlight the input proteins on various pathway maps.[9] Analyze these maps to identify pathways that are significantly represented in the hit list.

Based on our hypothetical results, mapping DPP-IV would lead us to the insulin signaling and GLP-1 pathways, suggesting a potential anti-diabetic MoA, a hypothesis supported by literature on similar butanamide derivatives.[11]

Part 2: Experimental Validation of Predicted Targets

Computational predictions are hypotheses that must be rigorously tested at the bench. This validation phase confirms direct physical interaction (target engagement) and measures the functional consequence of that interaction.

In Vitro Target Engagement Confirmation

The first experimental question is: Does the compound physically bind to the predicted target protein? We must confirm this with purified components before moving to a complex cellular environment.

CETSA is a powerful technique for verifying target engagement in a cellular environment (cell lysate or intact cells).[12][13] It is based on the principle of ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[14][15]

-

Causality & Trustworthiness: This assay directly measures the physical consequence of binding (stabilization) in a near-native environment. By comparing the melting curves of the target protein with and without the compound, we obtain direct evidence of engagement.[16] Including a known inhibitor as a positive control and a vehicle (DMSO) as a negative control is mandatory for a self-validating experiment.

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

-

Cell Culture: Grow a cell line known to express the target protein (e.g., a human cell line for DPP-IV).

-

Treatment: Aliquot cells and treat with:

-

Vehicle control (e.g., 0.1% DMSO).

-

N-(3-Amino-4-methylphenyl)-3-methylbutanamide (e.g., at 10 µM).

-

A known inhibitor of the target as a positive control.

-

-

Heating: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

-

Lysis and Separation: Lyse the cells and centrifuge to separate the soluble fraction (containing non-denatured protein) from the insoluble pellet (containing aggregated, denatured protein).

-

Quantification: Collect the supernatant and quantify the amount of soluble target protein using a specific antibody via Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for each treatment condition. A shift in the melting temperature (Tm) to the right for the compound-treated sample compared to the vehicle indicates thermal stabilization and thus, target engagement.

Cellular Functional Assays

Confirming binding is essential, but it is not sufficient. We must demonstrate that this binding event alters the protein's function and elicits a cellular response. The choice of assay is entirely dependent on the validated target.

-

Rationale: Functional assays provide the crucial link between target engagement and a biological outcome. A positive result in a functional assay elevates the compound from a "binder" to a "modulator" (e.g., inhibitor or activator).

| Validated Target | Functional Assay Type | Principle & Endpoint |

| DPP-IV | Enzyme Activity Assay | Measure the cleavage of a fluorogenic or colorimetric DPP-IV substrate. A decrease in signal indicates inhibition. |

| COX-2 | Prostaglandin E2 (PGE2) Assay | Stimulate cells (e.g., with LPS) to produce PGE2 via COX-2. Measure PGE2 levels by ELISA. A decrease indicates inhibition. |

| Aurora Kinase B | Kinase Activity Assay | Measure the phosphorylation of a specific substrate by Aurora Kinase B using methods like ADP-Glo or LanthaScreen. A decrease in signal indicates inhibition. |

Table 3: Examples of functional assays for top hypothetical targets.

-

Reagents: Prepare assay buffer, purified human DPP-IV enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compound at various concentrations.

-

Reaction Setup: In a 96-well plate, add the enzyme and the test compound (or vehicle). Incubate briefly to allow for binding.

-

Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

-

Measurement: Read the fluorescence (Excitation/Emission ~360/460 nm) kinetically over 30 minutes. The rate of increase in fluorescence is proportional to enzyme activity.

-

Data Analysis: Plot the reaction rate against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Conclusion and Next Steps

This guide outlines a systematic, multi-layered strategy for predicting and validating the mechanism of action for a novel compound, N-(3-Amino-4-methylphenyl)-3-methylbutanamide. By integrating in silico screening with targeted experimental validation, we can efficiently navigate the complexities of MoA elucidation.

The workflow is designed to be iterative. Positive confirmation of a target and its function (e.g., inhibition of DPP-IV) would trigger the next phase of drug development, including:

-

Lead Optimization: Synthesizing analogues to improve potency and selectivity.

-

In Vivo Studies: Testing the compound in animal models of relevant diseases (e.g., a glucose tolerance test in mice for a DPP-IV inhibitor).[11]

-

Off-Target Profiling: Investigating interactions with other predicted targets (e.g., COX-2, SERT) to understand potential side effects.

By following this evidence-based pathway, researchers can transform a molecule of unknown function into a promising therapeutic lead.

References

- KEGG pathway database tutorial. (2023).

- Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio.

- KEGG Pathway Analysis Tutorial for Beginners. (2023). YouTube.

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). Nucleic Acids Research.

- TarFisDock: a web server for identifying drug targets with docking approach.Nucleic Acids Research.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.

- CRDS: Consensus Reverse Docking System for target fishing.Bioinformatics.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.

- kegg pathway analysis r tutorial. AS Amusements.

- Cellular thermal shift assay. Grokipedia.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.ACS Chemical Biology.

- Reverse Docking Service. CD ComputaBio.

- In silico prediction of chemical mechanism of action via an improved network‐based inference method. (2017). British Journal of Pharmacology.

- CETSA. Pär Nordlund Lab, Karolinska Institutet.

- In silico prediction of chemical mechanism-of-action via an improved network-based inference method. ResearchGate.

- Computational/in silico methods in drug target and lead prediction. (2020). Briefings in Bioinformatics.

- kegg pathway analysis r tutorial. (2023). Blog da LinkNews.

- Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. (2017). Methods in Molecular Biology.

- MDock: A Suite for Molecular Inverse Docking and Target Prediction.Methods in Molecular Biology.

- Get more information about biological potential of your compounds. Way2Drug.

- In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. (2022). Molecules.

- Principles and Experimental Methodologies on Protein-Ligand Binding. (2023). Enzyme Engineering.

- Ligand binding assays at equilibrium: validation and interpretation.British Journal of Pharmacology.

- A guide to analysing binding sites in protein structures. (2021). YouTube.

- Ligand Validation for the Protein Data Bank. (2018). Acta Crystallographica Section D: Structural Biology.

- (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2008). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reverse Docking Service - CD ComputaBio [computabio.com]

- 6. MDock: A Suite for Molecular Inverse Docking and Target Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. TarFisDock: a web server for identifying drug targets with docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]

- 10. youtube.com [youtube.com]

- 11. (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. CETSA [cetsa.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for N-(3-Amino-4-methylphenyl)-3-methylbutanamide

Executive Summary

N-(3-Amino-4-methylphenyl)-3-methylbutanamide is a novel chemical entity with an as-yet uncharacterized biological activity profile. This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of its potential biological targets. The workflow detailed herein integrates robust in silico prediction methodologies with rigorous in vitro and cell-based validation assays. By systematically progressing from computational screening to direct biochemical and cellular confirmation, researchers can efficiently de-orphanize this compound, elucidating its mechanism of action and paving the way for its potential development as a chemical probe or therapeutic lead. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, actionable protocols required for successful target identification campaigns.

Introduction to N-(3-Amino-4-methylphenyl)-3-methylbutanamide

The subject of this guide is a small molecule with a defined chemical structure. The absence of published data necessitates a foundational, hypothesis-generating approach to identify its protein interaction partners.

Chemical Structure & Properties:

-

IUPAC Name: N-(3-Amino-4-methylphenyl)-3-methylbutanamide

-

Molecular Formula: C12H18N2O

-

Molecular Weight: 206.28 g/mol

-

Structure:

-

Key Features: The molecule possesses an N-substituted phenylamide core. The phenyl ring is decorated with an amino and a methyl group, while the amide is derived from isovaleric acid. These features provide a combination of aromatic, hydrogen-bonding, and hydrophobic characteristics that will govern its interactions with biological macromolecules.

Part I: In Silico Target Prediction and Prioritization

The initial phase of target discovery leverages computational methods to generate a tractable list of high-probability candidate targets from the vastness of the proteome. This approach is cost-effective, rapid, and provides a strong foundation for subsequent experimental work.[1][2]

Ligand-Based Target Prediction

This strategy is founded on the principle that structurally similar molecules often exhibit similar biological activities by binding to the same or related targets.[3]

Protocol 1: Chemical Similarity Searching

-

Database Selection: Utilize large, curated bioactivity databases such as ChEMBL, which contains millions of data points linking compounds to targets.[4][5][6][7][8]

-

Query Input: Convert the compound name to a SMILES (Simplified Molecular Input Line Entry System) string: CC(C)CC(=O)Nc1ccc(C)c(N)c1.

-

Similarity Search: Perform a Tanimoto similarity search within the ChEMBL database. The Tanimoto coefficient is a standard metric for comparing chemical fingerprints.

-

Analysis:

-

Retrieve compounds with a similarity score ≥ 0.7.

-

Compile a list of the known biological targets for these structurally similar compounds.

-

Prioritize targets that appear frequently or are associated with high-potency analogs.

-

Structure-Based Target Prediction (Reverse Docking)

Reverse docking computationally screens the compound against a library of 3D protein structures to predict binding affinity and identify potential targets.[9][10] This method is not reliant on the existence of structurally similar annotated compounds.

Protocol 2: Reverse Docking using SwissTargetPrediction

-

Access Web Server: Navigate to the SwissTargetPrediction web server, a tool for predicting protein targets of small molecules.[11][12][13][14][15]

-

Input Molecule: Submit the SMILES string of the compound.

-

Select Organism: Choose the relevant organism (e.g., Homo sapiens).

-

Execute Prediction: The server compares the query molecule to a library of active compounds using a combination of 2D and 3D similarity measures to infer probable targets.[12]

-

Interpret Results: The output provides a ranked list of potential targets based on a prediction score. Focus on the top 15-20 targets with the highest probability scores for initial consideration.

Integrated Workflow & Pathway Analysis

The lists of putative targets generated from both ligand- and structure-based methods should be integrated and analyzed for biological context.

Protocol 3: Pathway Enrichment Analysis

-

Consolidate Targets: Combine the prioritized target lists from Protocols 1 and 2.

-

Input to Pathway Database: Submit the unified list of gene symbols or protein IDs to a pathway analysis tool like Reactome or KEGG.[16][17][18][19][20][21][22][23] These are curated databases of biological pathways and processes.[17]

-

Perform Analysis: Conduct an over-representation analysis to identify biological pathways that are statistically enriched with the predicted targets.

-

Prioritization: Pathways with low p-values are more likely to be modulated by the compound. This provides a systems-level view of the compound's potential effects and helps prioritize targets within key signaling or metabolic pathways for experimental validation.

Data Presentation: Summary of In Silico Predictions

| Prediction Method | Top Predicted Targets (Hypothetical) | Rationale |

| Ligand-Based (ChEMBL) | FAAH, COX-2, TRPV1 | High Tanimoto similarity to known inhibitors of these enzymes and channels. |

| Structure-Based (SwissTargetPrediction) | HDAC6, PDE5A, JAK2 | Favorable predicted binding probability based on 2D/3D similarity to known ligands. |

| Pathway Analysis (Reactome) | Prostaglandin synthesis, JAK/STAT signaling | Statistical enrichment of predicted targets within these specific pathways. |

Visualization: In Silico Target Identification Workflow

Caption: Workflow for computational prediction and prioritization of biological targets.

Part II: In Vitro Target Validation

This phase aims to experimentally confirm the computationally predicted interactions using purified components. These assays provide direct, quantitative evidence of binding affinity and functional modulation.

Direct Binding Assays

Direct binding assays measure the physical interaction between the compound and a purified target protein.

Protocol 4: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface.[24][25][26]

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip surface.

-

Analyte Preparation: Prepare a series of concentrations of N-(3-Amino-4-methylphenyl)-3-methylbutanamide in a suitable running buffer.

-

Binding Measurement: Inject the compound solutions over the sensor surface. Monitor the change in resonance units (RU) over time to generate association and dissociation curves (a sensorgram).[24]

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[27][28]

-

Sample Preparation: Place the purified target protein in the sample cell and the compound in the injection syringe.[29] Both must be in the same, precisely matched buffer.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Functional Assays

If a predicted target is an enzyme, its functional activity should be assessed in the presence of the compound.

Protocol 6: Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition.[30][31][32]

-

Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, a stock solution of the enzyme's substrate, and serial dilutions of the test compound.

-

Assay Setup (96-well plate):

-

Control Wells: Enzyme + Substrate + Vehicle (e.g., DMSO).

-

Test Wells: Enzyme + Substrate + Test Compound (at various concentrations).

-

Blank Wells: Buffer + Substrate (to measure background signal).

-

-

Reaction: Pre-incubate the enzyme with the compound or vehicle, then initiate the reaction by adding the substrate.

-

Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[32][33][34]

Data Presentation: Summary of In Vitro Validation Results

| Validated Target (Hypothetical) | SPR (KD) | ITC (KD) | Enzyme Assay (IC50) | Conclusion |

| FAAH | 1.2 µM | 1.5 µM | 2.1 µM | Confirmed direct, moderate-potency inhibitor. |

| HDAC6 | 5.8 µM | 6.2 µM | 8.5 µM | Confirmed direct, lower-potency inhibitor. |

| JAK2 | > 100 µM | No Binding Detected | > 100 µM | Prediction not validated. |

Part III: Cellular Target Engagement & Phenotypic Assays

The final validation step is to confirm that the compound engages its target within the complex environment of a living cell and elicits a functional consequence.

Protocol 7: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[35][36][37][38][39] This allows for the direct measurement of target engagement in intact cells or tissue lysates.[38]

-

Cell Treatment: Incubate intact cells with either the test compound or a vehicle control.

-

Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).[36]

-

Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

-

Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.[39]

Visualization: Target Validation Workflow

Caption: Integrated workflow for the experimental validation of predicted targets.

Synthesis and Future Directions

This guide outlines a systematic, hypothesis-driven workflow for identifying the biological targets of N-(3-Amino-4-methylphenyl)-3-methylbutanamide. The process begins with broad, computational screening to generate a manageable list of candidate proteins. These predictions are then rigorously tested through orthogonal, quantitative in vitro assays to confirm direct binding and functional modulation. Finally, cellular target engagement is verified using methods like CETSA to ensure physiological relevance.

Upon successful validation of one or more targets, future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity.

-

Downstream Pathway Analysis: Investigate the effect of the compound on cellular signaling pathways downstream of the validated target.

-

In Vivo Studies: Evaluate the compound's efficacy and safety in relevant animal models of disease.

By following this structured approach, researchers can effectively de-orphanize novel compounds, uncover new biological mechanisms, and lay the groundwork for future drug discovery programs.

References

-

Reactome Pathway Database. [Link]

-

ChEMBL - Wikipedia. [Link]

-

Reactome - Wikipedia. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. [Link]

-

KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. [Link]

-

The Reactome pathways database - Paintomics Documentation. [Link]

-

Beginner for KEGG Pathway Analysis: The Complete Guide - MetwareBio. [Link]

-

Reactome: a database of reactions, pathways and biological processes - PMC - NIH. [Link]

-

ChEMBL - Database Commons. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

-

ChEMBL - EMBL-EBI. [Link]

-

ChEMBL. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

-

KEGG Pathway Analysis Tutorial for Beginners | Learn, Analyze & Interpret with Real Examples | - YouTube. [Link]

-

In Silico Target Prediction - Creative Biolabs. [Link]

-

In Silico Drug-Target Profiling - PubMed. [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - MDPI. [Link]

-

Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - JoVE. [Link]

-

ChEMBL EBI Small Molecules Database - Kaggle. [Link]

-

SwissTargetPrediction · bio.tools. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. [Link]

-

kegg pathway analysis r tutorial - AS Amusements. [Link]

-

Reactome Database Pathways - Kaggle. [Link]

-

How to Perform KEGG Pathway Analysis in R | Full Training Session - YouTube. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

-

ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules | Nucleic Acids Research | Oxford Academic. [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - Semantic Scholar. [Link]

-

Isothermal titration calorimetry - Wikipedia. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

-

The Working Principle of Isothermal Titration Calorimetry - AZoM. [Link]

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. [Link]

-

MultiDock Screening Tool - Reverse docking demonstration - YouTube. [Link]

-

CETSA. [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. [Link]

-

Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. [Link]

-

Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH. [Link]

-

Reverse docking: Significance and symbolism. [Link]

-

Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - MDPI. [Link]

-

Tutorial redocking – ADFR - Center for Computational Structural Biology. [Link]

-

5.4: Enzyme Inhibition - Chemistry LibreTexts. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ChEMBL - Wikipedia [en.wikipedia.org]

- 5. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 7. ChEMBL - ChEMBL [ebi.ac.uk]

- 8. kaggle.com [kaggle.com]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. Reverse docking: Significance and symbolism [wisdomlib.org]

- 11. bio.tools [bio.tools]

- 12. academic.oup.com [academic.oup.com]

- 13. [PDF] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules | Semantic Scholar [semanticscholar.org]

- 14. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 15. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Home - Reactome Pathway Database [reactome.org]

- 17. Reactome - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]

- 20. Reactome: a database of reactions, pathways and biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. kaggle.com [kaggle.com]

- 23. youtube.com [youtube.com]

- 24. criver.com [criver.com]

- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 26. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 28. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 29. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]